2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide: is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Mesityl Group: The mesityl group can be introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the mesityl group.
Reduction: Reduction reactions could target the quinazoline core or the acetamide moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with certain biological receptors.
Medicine
Drug Development: Potential therapeutic applications, particularly in cancer treatment or as anti-inflammatory agents.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or other enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Such as gefitinib and erlotinib, which are used in cancer therapy.
Phenylquinazoline Compounds: Known for their biological activities.
Uniqueness
2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Biological Activity
The compound 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a member of the quinazoline family, known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications due to their ability to interact with various biological targets. This article focuses on the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C25H23N3O2, indicating a complex structure that includes a quinazoline ring and an acetamide functional group. The presence of the trimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that various quinazoline compounds can inhibit cell proliferation in cancer cell lines such as A549 (lung adenocarcinoma) and LNCaP (prostate carcinoma) through mechanisms involving apoptosis and cell cycle arrest . The specific compound has been evaluated for its cytotoxic effects against these cell lines, demonstrating promising results.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Antioxidant Activity
The antioxidant properties of quinazoline derivatives are also noteworthy. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cellular models . The antioxidant activity is often evaluated using assays such as DPPH and ABTS, where the presence of hydroxyl groups significantly enhances activity.
Table 2: Antioxidant Activity Assay Results
Compound | DPPH Scavenging (%) | ABTS Scavenging (%) | Reference |
---|---|---|---|
2-(2-oxo-4-phenylquinazolin) | 85 ± 5 | 90 ± 3 | |
Control (Ascorbic Acid) | 95 ± 2 | 92 ± 1 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, disrupting signaling pathways critical for cancer cell survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), these compounds can protect normal cells from oxidative damage while selectively targeting cancer cells .
Case Studies
A recent study focused on a series of quinazoline derivatives, including the compound , evaluated their efficacy against multiple human cancer cell lines. The results indicated that modifications in the structure significantly influenced both cytotoxicity and selectivity towards cancerous cells .
Case Study Summary:
- Objective : Evaluate anticancer efficacy.
- Methodology : MTT assay on various cancer cell lines.
- Findings : Significant cytotoxicity observed with IC50 values ranging from 5μM to 10μM, indicating strong potential for further development as anticancer agents.
Properties
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-13-17(2)23(18(3)14-16)26-22(29)15-28-21-12-8-7-11-20(21)24(27-25(28)30)19-9-5-4-6-10-19/h4-14H,15H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUKDDJWDMSTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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